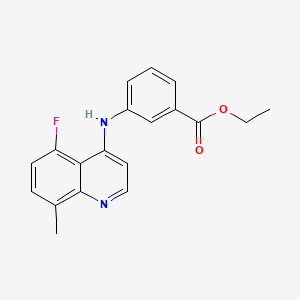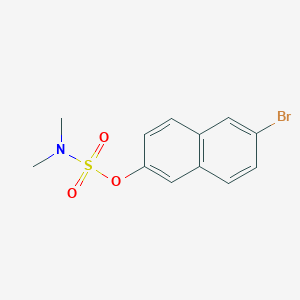
6-Bromo-2-naphthyl (dimethylamino)sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-naphthyl (dimethylamino)sulfonate is an organic compound that features a brominated naphthalene ring substituted with a dimethylamino group and a sulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthyl (dimethylamino)sulfonate typically involves the bromination of 2-naphthol followed by sulfonation and subsequent esterification with dimethylamine. Here is a general synthetic route:
Bromination: 2-Naphthol is treated with bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-naphthol.
Sulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the sulfonic acid group, forming 6-bromo-2-naphthylsulfonic acid.
Esterification: Finally, the sulfonic acid is esterified with dimethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-naphthyl (dimethylamino)sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and dimethylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 6-azido-2-naphthyl (dimethylamino)sulfonate.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Hydrolysis: 6-Bromo-2-naphthylsulfonic acid and dimethylamine.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 6-Bromo-2-naphthyl (dimethylamino)sulfonate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology
This compound can be used in the development of fluorescent probes and dyes due to its aromatic structure and potential for conjugation with other molecules.
Medicine
Research into its potential as a pharmacophore for drug development is ongoing. Its structural features may be exploited to design molecules with specific biological activities.
Industry
In materials science, it can be used in the synthesis of polymers and other materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 6-Bromo-2-naphthyl (dimethylamino)sulfonate exerts its effects depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting pathways related to its structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-naphthol: Lacks the sulfonate ester and dimethylamino group, making it less versatile in certain reactions.
2-Naphthyl (dimethylamino)sulfonate: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6-Bromo-2-naphthylsulfonic acid: Lacks the esterification with dimethylamine, affecting its solubility and reactivity.
Uniqueness
6-Bromo-2-naphthyl (dimethylamino)sulfonate is unique due to the combination of its bromine atom, sulfonate ester, and dimethylamino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C12H12BrNO3S |
|---|---|
Poids moléculaire |
330.20 g/mol |
Nom IUPAC |
(6-bromonaphthalen-2-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C12H12BrNO3S/c1-14(2)18(15,16)17-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3 |
Clé InChI |
GLSYKPVWGOYTJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)

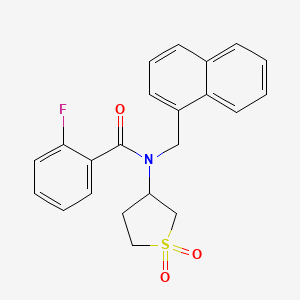

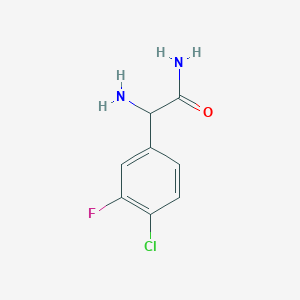
![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)

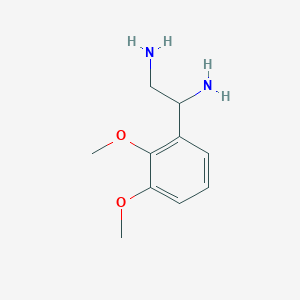

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

